7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Functional group modifications:
Final coupling: The final step involves coupling the modified hexahydroquinoline core with the appropriate carboxamide derivative under specific reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, which can be explored in preclinical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other hexahydroquinoline derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C35H38N2O5 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propan-2-ylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C35H38N2O5/c1-20(2)22-7-9-23(10-8-22)33-32(35(39)37-26-12-14-27(40-4)15-13-26)21(3)36-28-17-25(18-29(38)34(28)33)24-11-16-30(41-5)31(19-24)42-6/h7-16,19-20,25,33,36H,17-18H2,1-6H3,(H,37,39) |
InChI Key |
VZRGJHAZDMUFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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